N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
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Overview
Description
N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a compound belonging to the indolizine family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves the reaction of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane (DCM) under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indolizine core structure allows the compound to bind with high affinity to various biological receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can be compared with other indolizine derivatives, such as:
2-phenylindolizine acetamide: Similar in structure but lacks the ethyl group, which may affect its biological activity.
Indole-2-carboxamides: These compounds share the indole core but differ in their substitution patterns, leading to different biological properties.
Properties
IUPAC Name |
N-ethyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-19-18(22)17(21)16-15(13-8-4-3-5-9-13)12-14-10-6-7-11-20(14)16/h3-12H,2H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDORXIATYSKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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